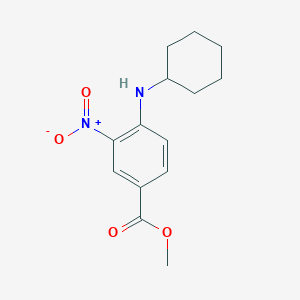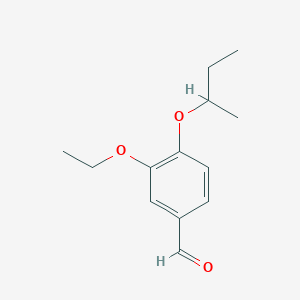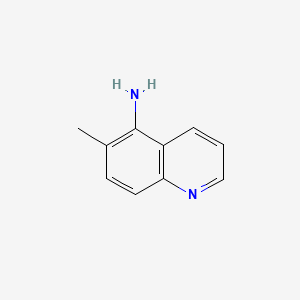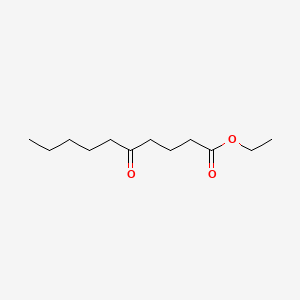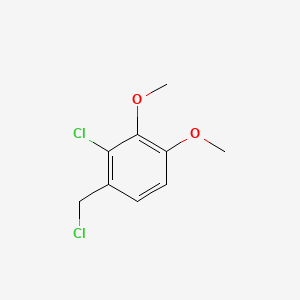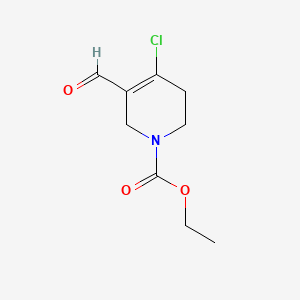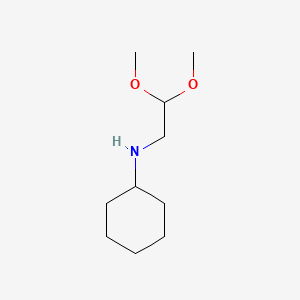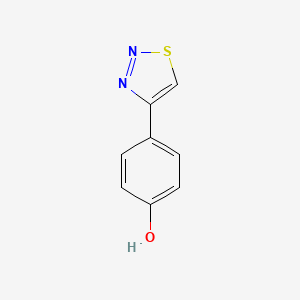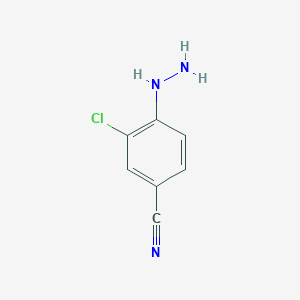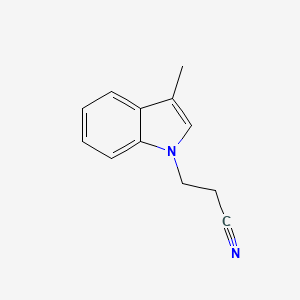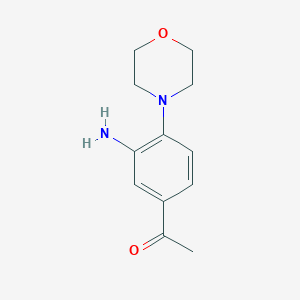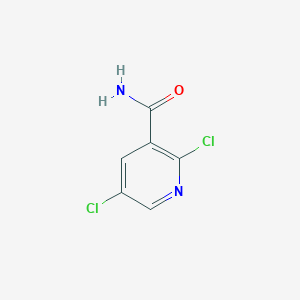
2,5-Dichloronicotinamide
説明
2,5-Dichloronicotinamide (CAS Number: 75291-86-0) is a derivative of nicotinamide. It has a molecular weight of 191.02 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
2,5-Dichloronicotinamide is a solid substance at room temperature . It has a molecular weight of 191.02 . The density is 1.524g/cm^3 . Unfortunately, the search results did not provide more detailed physical and chemical properties.科学的研究の応用
Chemical Synthesis
2,5-Dichloronicotinamide is utilized in chemical synthesis as an intermediate for various organic compounds. Its dichloro groups make it a versatile reagent for substitution reactions, which are fundamental in building complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2,5-Dichloronicotinamide serves as a building block for the synthesis of drug candidates. Its structure is key in the development of molecules with potential therapeutic effects, particularly in the design of modulators for various biological targets .
Material Science
This compound finds its application in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its incorporation into polymers or coatings can alter the electrical conductivity or optical characteristics of materials .
Environmental Studies
2,5-Dichloronicotinamide may be used as a tracer or a reactant in environmental studies to understand chemical processes in the atmosphere or in aquatic systems. Its reactivity with other environmental contaminants can shed light on degradation pathways and pollution control strategies .
Pharmaceutical Research
In pharmaceutical research, 2,5-Dichloronicotinamide is explored for its role in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties can influence the pharmacokinetics and pharmacodynamics of APIs, making it valuable for drug formulation studies .
Industrial Applications
The industrial applications of 2,5-Dichloronicotinamide include its use as a chemical intermediate in the production of dyes, pigments, and other industrial chemicals. Its dichloro groups are reactive sites that can be utilized in various industrial chemical reactions .
Safety And Hazards
特性
IUPAC Name |
2,5-dichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLQPMSJKTZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384128 | |
| Record name | 2,5-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloronicotinamide | |
CAS RN |
75291-86-0 | |
| Record name | 2,5-Dichloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

